- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer ActivatorMacromolecules (Washington, 2012, 45(20), 8172-8192,
Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

93423-88-2 structure
Nome del prodotto:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
Numero CAS:93423-88-2
MF:C9H15NO4
MW:201.219702959061
MDL:MFCD12144841
CID:801348
PubChem ID:11084871
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
- (S)-N-(ethyoxycarbonyl)proline methyl ester
- (S)-propline-N-ethyl carbamate methyl ester
- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
- N-(ethyloxycarbonyl)-(L)-proline methyl ester
- S-(-)-N-ethoxycarbonyl-proline methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
- 6851AJ
- AB24980
- AX8044670
- 423P882
- Me
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
- (S)-N-(Ethoxycarbonyl)proline methyl ester
- N-(Ethoxycarbonyl)-(S)-proline methyl ester
- N-Ethoxycarbonyl-L-proline methyl ester
- L
- AS-31160
- AKOS015961305
- SCHEMBL5499151
- CHEMBL388926
- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
- AC-13585
- MFCD06410843
- 93423-88-2
- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
-
- MDL: MFCD12144841
- Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
- Chiave InChI: YCWGTZNCRJOYQK-ZETCQYMHSA-N
- Sorrisi: C(N1CCC[C@H]1C(=O)OC)(=O)OCC
Proprietà calcolate
- Massa esatta: 201.10000
- Massa monoisotopica: 201.10010796g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 229
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 55.8
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 249.3℃ at 760 mmHg
- Punto di infiammabilità: 104.6℃
- Indice di rifrazione: 1.478
- PSA: 55.84000
- LogP: 0.71820
- Pressione di vapore: No data available
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 1g |
¥860.40 | 2022-01-10 | |
Chemenu | CM198635-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 5g |
$400 | 2021-06-09 | |
abcr | AB451143-250mg |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 250mg |
€142.10 | 2025-02-13 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 0.1g |
¥351.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-1g |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 1g |
¥1123.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-100mg |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 100mg |
¥382.0 | 2024-04-15 | |
1PlusChem | 1P003RZW-250mg |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 250mg |
$113.00 | 2025-03-21 | |
Aaron | AR003S88-1g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 1g |
$149.00 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-250mg |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 250mg |
¥446.0 | 2024-04-15 | |
eNovation Chemicals LLC | D690547-5g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 5g |
$495 | 2025-02-18 |
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acidsSynthetic Communications, 1995, 25(10), 1523-30,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
Riferimento
- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalystOrganic & Biomolecular Chemistry, 2009, 7(2), 229-231,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Riferimento
- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Riferimento
- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-prolineTetrahedron: Asymmetry, 2005, 16(5), 1055-1060,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt
Riferimento
- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiencyTetrahedron, 2006, 62(52), 12264-12269,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
Riferimento
- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalystChinese Journal of Chemistry, 2009, 27(6), 1137-1140,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Riferimento
- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation ReactionsChemistry - A European Journal, 2016, 22(32), 11422-11428,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C
Riferimento
- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in watersTalanta, 2005, 67(1), 121-128,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A2007, , 68(9),,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt
Riferimento
- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline synthesesMolecules, 2012, 17, 5626-5650,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanesHeteroatom Chemistry, 2003, 14(1), 42-45,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
1.2 Solvents: Water
1.3 Solvents: Chloroform
Riferimento
- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acidTetrahedron: Asymmetry, 2003, 14(1), 95-100,
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Letteratura correlata
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
4. Book reviews
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Prodotti correlati
- 125347-83-3(Boc-DL-proline Ethyl Ester)
- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 1806816-88-5(6-(Difluoromethyl)-3,4-dimethoxypyridine-2-methanol)
- 1448045-34-8(N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
- 2229263-98-1(tert-butyl N-5-(3-amino-2,2-dimethylpropyl)-2-chlorophenylcarbamate)
- 2229584-64-7(N-methyl-N-(3-methyl-1-benzofuran-2-yl)methylhydroxylamine)
- 2679939-99-0(tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Purezza:99%
Quantità:5g
Prezzo ($):400.0